

Penniclavine: A Technical Overview of its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Penniclavine*

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Introduction

Penniclavine is a naturally occurring ergot alkaloid belonging to the clavine family.^[1] First identified in the 1950s, it is found in various species of fungi, notably within the *Claviceps* genus, and in the seeds of plants such as *Argyrea nervosa* (Hawaiian Baby Woodrose).^{[1][2]} As with other ergot alkaloids, **Penniclavine**'s biological activity is of significant interest to the scientific community, particularly its interactions with neurotransmitter receptors. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Penniclavine**, alongside methodologies for its study and an exploration of its likely biological signaling pathways.

Chemical Identity

Identifier	Value
CAS Number	519-13-1[1]
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₂ [1]
Molecular Weight	270.33 g/mol
IUPAC Name	(6aR,9S)-9-(hydroxymethyl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol[1]
Synonyms	Penniclavine

Physical Properties

Quantitative experimental data for the physical properties of **Penniclavine** are not readily available in the current literature. The following table provides some key physical properties. Where specific data for **Penniclavine** is unavailable, an estimated value or data from a closely related clavine alkaloid, ergine, is provided for reference and is clearly noted.

Property	Value	Notes
Melting Point	Not available	For the related ergot alkaloid ergine, the melting point is 135 °C (decomposes).[3]
Boiling Point	Not available	Expected to decompose at high temperatures.
Solubility	Water: Sparingly soluble Ethanol: Soluble DMSO: Soluble Chloroform: Soluble	Qualitative solubility is inferred from general characteristics of similar alkaloids.[4][5][6][7] Quantitative data is not available.
pKa	Not available	As a tertiary amine, Penniclavine is expected to be basic. The pKa of the conjugate acid is likely in the range of 7.5-8.5, similar to other ergot alkaloids.[8][9][10]

Chemical Properties and Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **Penniclavine**. While published spectra with full assignments for **Penniclavine** are scarce, this section outlines the expected spectral characteristics based on its known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the complex ring structure of **Penniclavine**. Specific peak assignments for **Penniclavine** are not widely published. However, the spectra would be expected to show characteristic signals for the ergoline ring system, including aromatic protons of the indole moiety, protons on the piperidine and dihydropyridine rings, the N-methyl group, and the hydroxymethyl group.[11][12][13][14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of **Penniclavine** would be expected to exhibit absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3400-3200 (broad)	O-H	Stretching (hydroxyl groups and N-H of indole)
~3100-3000	C-H	Aromatic and vinylic stretching
~2950-2850	C-H	Aliphatic stretching (methyl and methylene groups)
~1600-1450	C=C	Aromatic ring stretching
~1200-1000	C-O	Stretching (hydroxyl groups)

Note: This is a predicted IR spectrum based on functional group analysis. Specific experimental data is not available.[\[5\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Penniclavine** is expected to be characteristic of the ergoline chromophore, which is the indole nucleus. The λ_{max} would likely be in the range of 280-290 nm, with a shoulder at a higher wavelength, typical for indole alkaloids.[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **Penniclavine**. The protonated molecule $[M+H]^+$ would be observed at m/z 271.14. The fragmentation pattern would likely involve characteristic losses from the ergoline ring system.[\[2\]](#)[\[17\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Experimental Protocols

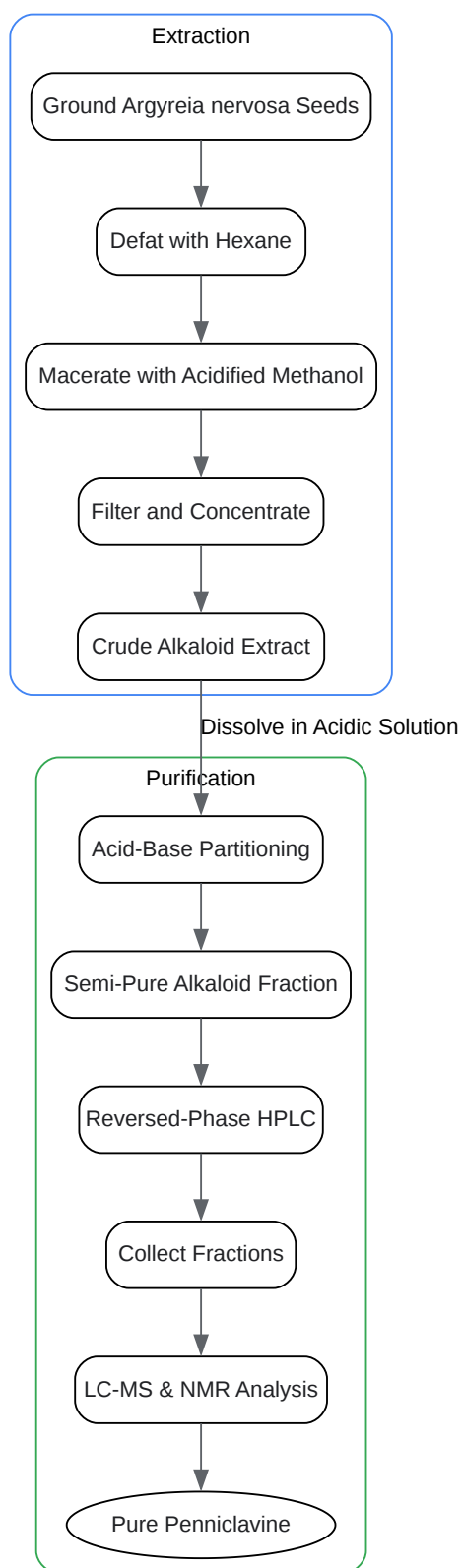
Detailed and validated experimental protocols specifically for **Penniclavine** are not widely published. The following sections provide generalized methodologies based on established

procedures for related ergot alkaloids. These should be considered as starting points for method development and optimization.

Isolation from *Argyrea nervosa* Seeds

This protocol outlines a general procedure for the extraction and purification of **Penniclavine** from Hawaiian Baby Woodrose seeds using High-Performance Liquid Chromatography (HPLC).^{[2][4][12][32][33][34]}

1. Extraction: a. Grind the seeds to a fine powder. b. Defat the powdered seeds by extraction with a non-polar solvent like hexane. c. Macerate the defatted powder in a polar solvent such as methanol or a methanol/water mixture, often with the addition of a small amount of acid to aid in alkaloid extraction. d. Filter the extract and concentrate it under reduced pressure.
2. Acid-Base Partitioning: a. Dissolve the crude extract in an acidic aqueous solution (e.g., 1% tartaric acid). b. Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities. c. Make the aqueous phase basic (pH ~8-9) with a base like sodium bicarbonate. d. Extract the alkaloids into a chlorinated solvent such as chloroform or dichloromethane. e. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.
3. HPLC Purification: a. Dissolve the semi-purified alkaloid extract in the mobile phase. b. Purify the extract using a reversed-phase HPLC column (e.g., C18). c. Use a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate). d. Monitor the elution profile using a UV detector at the λ_{max} of the ergoline chromophore (around 280-290 nm). e. Collect the fractions corresponding to the retention time of **Penniclavine** and confirm the identity and purity by LC-MS and NMR.



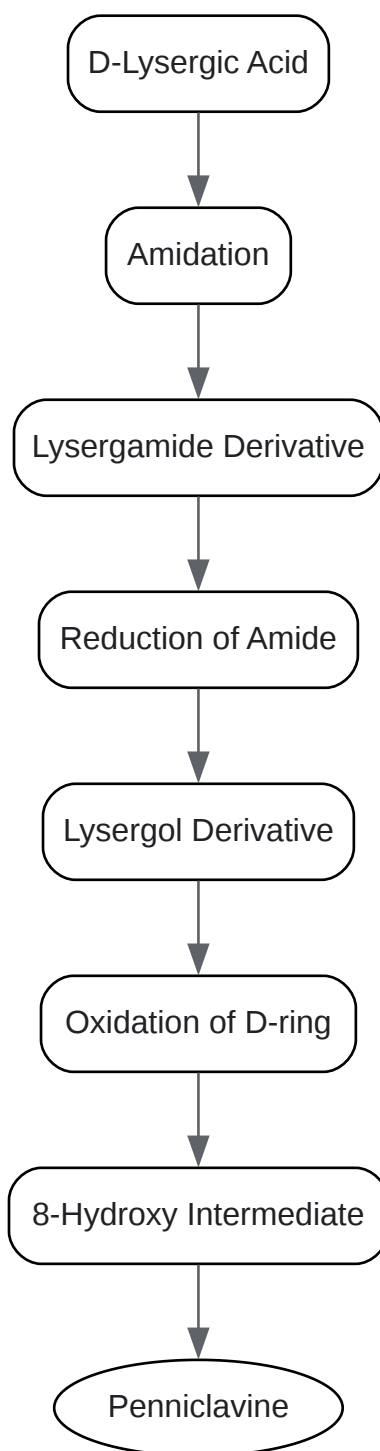
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*Workflow for the isolation of **Penniclavine**.*

Chemical Synthesis

A complete, step-by-step synthesis of **Penniclavine** has not been detailed in the literature. However, its structure suggests that it could be synthesized from a suitable lysergic acid derivative. The following is a proposed synthetic route based on known transformations of ergot alkaloids.

1. Starting Material: D-lysergic acid.
2. Key Transformations:
 - a. Amide to Alcohol Reduction: The carboxylic acid of lysergic acid would first need to be converted to an amide, which can then be reduced to the corresponding primary alcohol. This would form a lysergol derivative.
 - b. Hydroxylation of the D-ring: The introduction of the tertiary hydroxyl group at the C-8 position is a key challenge. This might be achieved through an oxidation reaction of the double bond in the D-ring of a suitable lysergol derivative, followed by stereoselective reduction.



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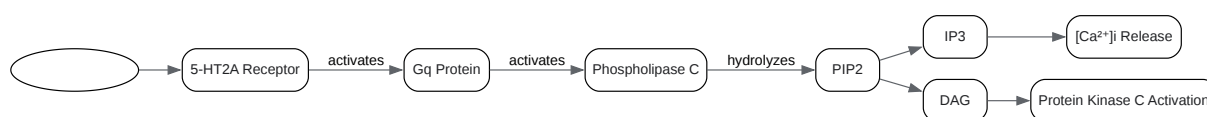
*Proposed synthetic pathway to **Penniclavine**.*

Biological Activity and Signaling Pathways

Penniclavine, as an ergot alkaloid, is presumed to exert its biological effects primarily through interaction with serotonin (5-HT) and dopamine (D) receptors.[29] While specific binding affinities and functional activities for **Penniclavine** are not well-documented, the general mechanism for related ergoline compounds involves agonistic or antagonistic activity at these G-protein coupled receptors (GPCRs).

Interaction with Serotonin 5-HT_{2a} Receptors

Many ergot alkaloids are potent agonists or partial agonists at the 5-HT_{2a} receptor. Activation of this receptor is known to initiate a signaling cascade involving the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[35][36][37][38][39]



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*Presumed signaling cascade of **Penniclavine** at the 5-HT_{2a} receptor.*

Interaction with Dopamine D₂ Receptors

Ergot alkaloids also frequently interact with dopamine receptors, particularly the D₂ subtype. Activation of the D₂ receptor typically leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[14][26][40][41][42][43]



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*Presumed signaling cascade of **Penniclavine** at the D₂ receptor.*

Conclusion

Penniclavine remains a compound of interest within the ergot alkaloid family. While its basic chemical structure is established, a significant amount of detailed physical, chemical, and pharmacological data is yet to be published. This guide provides a summary of the current knowledge and offers generalized experimental frameworks to facilitate further research into this intriguing natural product. The presumed interactions with key neurotransmitter receptors suggest that **Penniclavine** and its derivatives may hold potential for the development of novel therapeutics, warranting more in-depth investigation.

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- To cite this document: BenchChem. [Penniclavine: A Technical Overview of its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3343336#physical-and-chemical-properties-of-penniclavine]

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